molecular formula C9H11NO B12439211 N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine CAS No. 202522-21-2

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine

Cat. No.: B12439211
CAS No.: 202522-21-2
M. Wt: 149.19 g/mol
InChI Key: CYXCYDJPJFMZOD-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde oxime, where the benzaldehyde is substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

2,5-Dimethylbenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{2,5-Dimethylbenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,5-Dimethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oximes or amines, depending on the reagents used.

Scientific Research Applications

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-Dimethylphenyl)methylidene]hydroxylamine
  • N-[(2,6-Dimethylphenyl)methylidene]hydroxylamine
  • N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine

Uniqueness

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.

Biological Activity

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13N1OC_{10}H_{13}N_{1}O and a molecular weight of approximately 163.22 g/mol. The compound features a hydroxylamine functional group attached to a substituted aromatic ring, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes by binding to their active sites. This interaction may modulate enzymatic activity, which is vital in biochemical pathways.
  • Metal Ion Complexation : The hydroxylamine group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.
  • Oxidation Reactions : It can undergo oxidation to form nitroso derivatives, which may exhibit different biological properties compared to the parent compound.

Antimicrobial Properties

Research indicates that derivatives of hydroxylamines, including this compound, exhibit antimicrobial activities against various bacteria and fungi. This property is significant for developing new antimicrobial agents.

Antioxidant Activity

The compound has shown potential antioxidant activity, which is essential for protecting cells from oxidative stress and related diseases.

Data Table: Summary of Biological Activities

Biological Activity Type Reference
AntimicrobialBacterial and fungal
AntioxidantFree radical scavenging
Enzyme inhibitionSpecific enzyme targets

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various hydroxylamine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes relevant to cancer pathways demonstrated that this compound could effectively inhibit certain cancer-related enzymes, leading to reduced cell proliferation in vitro .
  • Antioxidant Research : A detailed investigation into the antioxidant properties revealed that the compound could significantly reduce oxidative damage in cell cultures exposed to reactive oxygen species (ROS), highlighting its therapeutic potential in oxidative stress-related conditions.

Properties

CAS No.

202522-21-2

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3

InChI Key

CYXCYDJPJFMZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C=NO

Origin of Product

United States

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